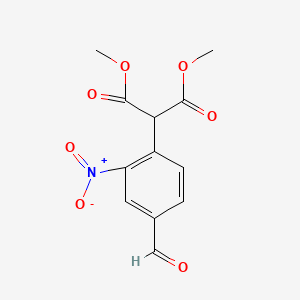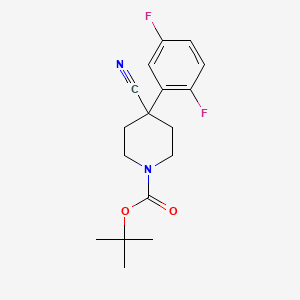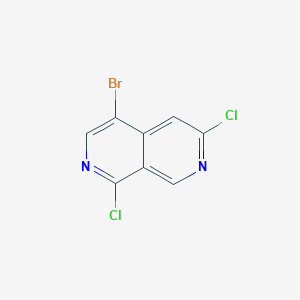
tert-Butyl oct-7-yn-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl oct-7-yn-1-ylcarbamate: is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.3 g/mol . It is composed of several functional groups, including a tert-butyl group, an oct-7-yn-1-yl group, and a carbamate group . The tert-butyl group is commonly used as a protecting group for reactive functional groups, while the oct-7-yn-1-yl group contains a carbon-carbon triple bond, which is important for the chemical reactivity and stability of the compound . The carbamate group is a functional group that contains a nitrogen atom and is commonly used as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl oct-7-yn-1-ylcarbamate can be synthesized through a series of chemical reactions involving the formation of the propargyl group and the t-Boc protected amine group . The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . The t-Boc protected amine can be deprotected under mild acidic conditions .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl oct-7-yn-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Copper catalysts are used in Click Chemistry reactions to facilitate the substitution of the propargyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions with azide-bearing compounds can form triazole derivatives .
Scientific Research Applications
tert-Butyl oct-7-yn-1-ylcarbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl oct-7-yn-1-ylcarbamate involves the reactivity of its functional groups. The propargyl group reacts with azide-bearing compounds via copper-catalyzed Click Chemistry reactions, forming stable triazole linkages . The t-Boc protected amine group can be deprotected under mild acidic conditions, allowing for further chemical modifications . These reactions enable the compound to target specific molecular pathways and processes, making it useful in various scientific applications .
Comparison with Similar Compounds
tert-Butyl oct-7-yn-1-ylcarbamate can be compared with other similar compounds, such as:
N-Boc-oct-7-yn-1-amine: This compound also contains a propargyl group and a t-Boc protected amine group, but lacks the carbamate functionality.
tert-Butyl 4-[(E)-But-1-en-3-yl]carbamate: This compound has a similar carbamate group but differs in the alkynyl group present.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and stability properties .
Properties
IUPAC Name |
tert-butyl N-oct-7-ynylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-6-7-8-9-10-11-14-12(15)16-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYECKKYGJQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B8096725.png)
![Methyl furo[2,3-b]pyridine-6-carboxylate](/img/structure/B8096735.png)

![2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B8096760.png)






![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8096817.png)
